[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester [(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC13539500
InChI: InChI=1S/C17H25N3O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m1/s1
SMILES: CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Molecular Formula: C17H25N3O3
Molecular Weight: 319.4 g/mol

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester

CAS No.:

Cat. No.: VC13539500

Molecular Formula: C17H25N3O3

Molecular Weight: 319.4 g/mol

* For research use only. Not for human or veterinary use.

[(R)-1-(2-Amino-acetyl)-piperidin-3-yl]-ethyl-carbamic acid benzyl ester -

Specification

Molecular Formula C17H25N3O3
Molecular Weight 319.4 g/mol
IUPAC Name benzyl N-[(3R)-1-(2-aminoacetyl)piperidin-3-yl]-N-ethylcarbamate
Standard InChI InChI=1S/C17H25N3O3/c1-2-20(15-9-6-10-19(12-15)16(21)11-18)17(22)23-13-14-7-4-3-5-8-14/h3-5,7-8,15H,2,6,9-13,18H2,1H3/t15-/m1/s1
Standard InChI Key MNGFFFMMYKIFID-OAHLLOKOSA-N
Isomeric SMILES CCN([C@@H]1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
SMILES CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2
Canonical SMILES CCN(C1CCCN(C1)C(=O)CN)C(=O)OCC2=CC=CC=C2

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound features a piperidine ring substituted at the 3-position with an ethyl-carbamic acid benzyl ester group and at the 1-position with a 2-amino-acetyl moiety. The (R)-configuration at the piperidine-3-yl center introduces stereochemical specificity, which influences its interactions with chiral biological targets. Key structural components include:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle providing conformational rigidity.

  • 2-Amino-acetyl group: A polar substituent capable of hydrogen bonding and electrostatic interactions.

  • Ethyl-carbamic acid benzyl ester: A carbamate group esterified with benzyl alcohol, enhancing lipophilicity.

The molecular formula is inferred as C₁₇H₂₅N₃O₃ based on analogous carbamates, with a molecular weight of approximately 319.4 g/mol.

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, related carbamates exhibit characteristic peaks in ¹H NMR (δ 1.2–1.5 ppm for piperidine protons, δ 5.1 ppm for benzyl ester CH₂) and IR (∼1700 cm⁻¹ for carbamate C=O). X-ray crystallography of similar structures reveals chair conformations for the piperidine ring and planar carbamate groups.

Synthesis and Chemical Reactivity

Synthetic Pathways

Synthesis likely involves multi-step organic reactions, as exemplified by related carbamates :

  • Piperidine functionalization: Introducing the 2-amino-acetyl group via nucleophilic acyl substitution.

  • Carbamate formation: Reacting the secondary amine with ethyl chloroformate in the presence of benzyl alcohol .

  • Stereochemical control: Using chiral auxiliaries or asymmetric catalysis to achieve the (R)-configuration.

A generalized reaction scheme is proposed:

Piperidine-3-amine+Chloroacetyl chloride1-(2-Chloro-acetyl)-piperidin-3-amine\text{Piperidine-3-amine} + \text{Chloroacetyl chloride} \rightarrow \text{1-(2-Chloro-acetyl)-piperidin-3-amine} 1-(2-Chloro-acetyl)-piperidin-3-amine+Ethyl chloroformateTarget compound\text{1-(2-Chloro-acetyl)-piperidin-3-amine} + \text{Ethyl chloroformate} \rightarrow \text{Target compound}

Reactivity Profile

The compound’s reactivity is dominated by:

  • Carbamate hydrolysis: Susceptibility to enzymatic or acidic cleavage, releasing benzyl alcohol and ethylamine .

  • Amide bond stability: Resistance to hydrolysis under physiological conditions due to steric hindrance.

  • Piperidine ring modifications: Potential for N-alkylation or oxidation at the tertiary amine.

Physicochemical Properties

Solubility and Lipophilicity

Predicted logP values (∼2.1) indicate moderate lipophilicity, favoring blood-brain barrier penetration. Aqueous solubility is limited (<1 mg/mL) but enhanced by protonation of the piperidine nitrogen at physiological pH.

Thermal Stability

Differential scanning calorimetry (DSC) of analogous carbamates shows decomposition temperatures above 200°C, suggesting stability under standard storage conditions.

Table 1: Comparative Properties of Related Carbamates

CompoundMolecular FormulaMolecular Weight (g/mol)logP
Target compoundC₁₇H₂₅N₃O₃319.42.1
[1-(2-Amino-acetyl)-piperidin-4-yl]-carbamic acid benzyl esterC₁₅H₂₁N₃O₃291.31.8
Isopropyl-piperidin-3-yl-carbamic acid benzyl esterC₁₆H₂₄N₂O₂276.42.3

Future Directions

Research Priorities

  • Stereoselective synthesis: Optimizing enantiomeric excess for the (R)-isomer.

  • Target identification: High-throughput screening against kinase and protease libraries.

  • Pharmacokinetic studies: Assessing bioavailability and half-life in preclinical models .

Industrial Applications

Potential uses include:

  • Pharmaceutical intermediate: For antipsychotics or analgesics leveraging piperidine scaffolds.

  • Chemical biology tool: Probing enzyme active sites via photoaffinity labeling .

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